molecular formula C7H15NO B2375279 (S)-2-(pyrrolidin-2-yl)propan-2-ol CAS No. 92053-25-3

(S)-2-(pyrrolidin-2-yl)propan-2-ol

Cat. No.: B2375279
CAS No.: 92053-25-3
M. Wt: 129.203
InChI Key: PSXWGNIMIRRWRB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(pyrrolidin-2-yl)propan-2-ol is a chiral compound that features a pyrrolidine ring attached to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and acetone.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained at room temperature or slightly elevated to ensure optimal reaction rates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(pyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives or fully reduced hydrocarbons.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(pyrrolidin-2-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(pyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability and enhances binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(pyrrolidin-2-yl)propan-2-ol
  • 2-(pyrrolidin-2-yl)ethanol
  • 2-(pyrrolidin-2-yl)propan-1-ol

Uniqueness

(S)-2-(pyrrolidin-2-yl)propan-2-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its enantiomer ®-2-(pyrrolidin-2-yl)propan-2-ol, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the hydroxyl group at the propan-2-ol moiety also differentiates it from other similar compounds, providing unique reactivity and interaction profiles.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWGNIMIRRWRB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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